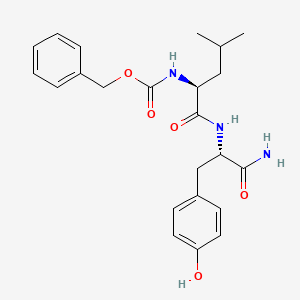

Z-Leu-Tyr-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Z-Leu-Tyr-NH2: is a synthetic dipeptide composed of leucine and tyrosine residues. It is often used in biochemical research due to its stability and specific biological activities. .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Tyr-NH2 typically involves the protection of amino groups and the activation of carboxyl groups to form peptide bonds. One common method is the solid-phase peptide synthesis (SPPS) , where the peptide is assembled step-by-step on a solid support . The process involves:

Protection of the amino group: of leucine with a benzyloxycarbonyl (Z) group.

Activation of the carboxyl group: of tyrosine using reagents like dicyclohexylcarbodiimide (DCC).

Coupling: the activated tyrosine to the protected leucine.

Cleavage: of the peptide from the solid support and removal of protecting groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers that follow similar principles as SPPS but allow for larger batch sizes and higher throughput .

Análisis De Reacciones Químicas

Types of Reactions: Z-Leu-Tyr-NH2 can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.

Reduction: The amide bonds can be reduced under specific conditions.

Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or periodate.

Reduction: Reagents like lithium aluminum hydride (LiAlH4).

Substitution: Reagents like bromine or nitrating agents.

Major Products:

Oxidation: Formation of dopaquinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated tyrosine derivatives.

Aplicaciones Científicas De Investigación

Z-Leu-Tyr-NH2 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide bond formation and cleavage.

Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.

Industry: Utilized in the development of peptide-based materials and drug delivery systems

Mecanismo De Acción

The mechanism of action of Z-Leu-Tyr-NH2 involves its interaction with specific molecular targets:

Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

Pathways Involved: The compound can modulate signaling pathways related to cell growth, differentiation, and apoptosis

Comparación Con Compuestos Similares

- Z-Gly-Phe-NH2

- Z-Ser-Leu-NH2

- Z-Gly-Leu-NH2

Comparison:

- Z-Leu-Tyr-NH2 is unique due to its specific amino acid sequence, which imparts distinct biological activities and stability.

- Compared to Z-Gly-Phe-NH2 , this compound has a bulkier side chain, affecting its interaction with molecular targets.

- Z-Ser-Leu-NH2 and Z-Gly-Leu-NH2 have different side chains, influencing their solubility and reactivity .

Actividad Biológica

Z-Leu-Tyr-NH2, a synthetic dipeptide composed of leucine and tyrosine, has garnered interest in various fields of biological and medicinal research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, applications in research and medicine, and comparisons with related compounds.

Chemical Structure and Synthesis

This compound is synthesized through solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of peptides. The synthesis involves:

- Protection of the amino group : The amino group of leucine is protected using a benzyloxycarbonyl (Z) group.

- Activation of the carboxyl group : The carboxyl group of tyrosine is activated using reagents like dicyclohexylcarbodiimide (DCC).

- Coupling : The activated tyrosine is coupled to the protected leucine.

- Cleavage : The peptide is cleaved from the solid support, and protecting groups are removed.

This compound exhibits its biological activity through interactions with specific molecular targets. Key mechanisms include:

- Enzyme Interaction : The compound can bind to various enzymes, influencing their activity and specificity. It has been shown to modulate signaling pathways related to cell growth, differentiation, and apoptosis.

- Receptor Binding : this compound may interact with receptors involved in cellular signaling, potentially affecting physiological processes such as hormone regulation and neurotransmission.

Applications in Research and Medicine

This compound has a diverse range of applications:

- Biochemistry : It serves as a model compound for studying peptide bond formation and cleavage, contributing to our understanding of protein structure and function.

- Pharmacology : Research indicates potential therapeutic effects, including antiviral and anticancer activities. Studies have demonstrated that it can inhibit certain cancer cell lines, suggesting its utility in cancer therapy .

- Drug Development : The compound is being explored for use in developing peptide-based materials and drug delivery systems due to its stability and bioactivity.

Comparison with Similar Compounds

When compared to other dipeptides such as Z-Gly-Phe-NH2 and Z-Ser-Leu-NH2, this compound shows unique properties due to its specific amino acid sequence. This specificity affects its interaction with molecular targets, solubility, and reactivity:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Bulky side chain (Leu) | Potential anticancer activity |

| Z-Gly-Phe-NH2 | Smaller side chain (Gly) | Different interaction profile |

| Z-Ser-Leu-NH2 | Hydroxyl group (Ser) | Varies in solubility |

Case Studies

Recent studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of human breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation found that this compound exhibited neuroprotective properties in animal models of neurodegenerative diseases. It was associated with reduced oxidative stress markers and improved cognitive function .

- Antiviral Properties : Research indicated that this compound could inhibit viral replication in specific models, showcasing its potential as an antiviral therapeutic agent .

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5/c1-15(2)12-20(26-23(30)31-14-17-6-4-3-5-7-17)22(29)25-19(21(24)28)13-16-8-10-18(27)11-9-16/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYNHAFLVMMCRD-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.